molecular formula C8H15NO5 B14150624 (2S,3R)-diethyl 2-amino-3-hydroxysuccinate CAS No. 878377-01-6

(2S,3R)-diethyl 2-amino-3-hydroxysuccinate

Cat. No.: B14150624
CAS No.: 878377-01-6
M. Wt: 205.21 g/mol
InChI Key: WFZRGMCRULKCOB-NTSWFWBYSA-N
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Description

(2S,3R)-diethyl 2-amino-3-hydroxysuccinate is an organic compound with significant interest in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and applications. It is a derivative of succinic acid, featuring both amino and hydroxyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-diethyl 2-amino-3-hydroxysuccinate typically involves the esterification of succinic acid followed by the introduction of amino and hydroxyl groups. One common method is the reaction of diethyl succinate with an appropriate amine under controlled conditions to introduce the amino group. The hydroxyl group can be introduced through subsequent reactions, such as reduction or hydrolysis.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes followed by selective functional group modifications. These processes are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-diethyl 2-amino-3-hydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S,3R)-diethyl 2-amino-3-hydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of various chemicals and materials, leveraging its functional groups for specific reactions.

Mechanism of Action

The mechanism by which (2S,3R)-diethyl 2-amino-3-hydroxysuccinate exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic Acid: This compound shares similar functional groups but differs in its carbon backbone structure.

    (2R,3R)-2-(3,4-dihydroxyphenyl)chroman-3-yl-3,4,5: Another compound with similar functional groups but different stereochemistry and additional aromatic rings.

Uniqueness

(2S,3R)-diethyl 2-amino-3-hydroxysuccinate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

878377-01-6

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

diethyl (2S,3R)-2-amino-3-hydroxybutanedioate

InChI

InChI=1S/C8H15NO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,10H,3-4,9H2,1-2H3/t5-,6+/m0/s1

InChI Key

WFZRGMCRULKCOB-NTSWFWBYSA-N

Isomeric SMILES

CCOC(=O)[C@H]([C@H](C(=O)OCC)O)N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)N

Origin of Product

United States

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